N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzothiadiazole core linked to a triazolylmethyl-pyridine moiety. This compound’s structural complexity arises from the fusion of a benzo[c][1,2,5]thiadiazole ring (a sulfur- and nitrogen-containing heterocycle) with a sulfonamide group, further functionalized by a 1,2,3-triazole bridge connected to pyridin-3-yl. Such a design combines electron-deficient aromatic systems with hydrogen-bonding motifs, making it a candidate for targeting enzymes or receptors with polar active sites, such as muscarinic acetylcholine receptors (mAChRs) or cholinesterases .
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S2/c22-25(23,13-5-1-4-12-14(13)19-24-18-12)16-7-10-9-21(20-17-10)11-3-2-6-15-8-11/h1-6,8-9,16H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSLYUPMYWVFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiadiazole-based covalent triazine framework nanosheets, have been used for the detection of primary aromatic amines. This suggests that the compound might interact with similar targets.
Mode of Action
It’s known that compounds with similar structures exhibit fluorescence properties. This fluorescence is often due to the presence of an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group.
Biochemical Pathways
Compounds with similar structures have been used in photoredox catalysis, suggesting that this compound might also be involved in similar biochemical pathways.
Result of Action
Compounds with similar structures have been used as fluorescent sensors, suggesting that this compound might also have similar applications.
Action Environment
It’s known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties, suggesting that environmental factors might play a role in the action of this compound.
Biological Activity
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound notable for its diverse biological activities. The compound features a unique structural arrangement that combines a pyridine ring, a triazole moiety, and a benzo[c][1,2,5]thiadiazole sulfonamide group. This structural complexity is linked to its potential applications in medicinal chemistry, particularly in antimicrobial and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 321.4 g/mol. The compound's structure allows it to engage in various chemical interactions that enhance its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 2034583-88-3 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Antimicrobial Activity:
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide group enhances its ability to disrupt bacterial growth by inhibiting folic acid synthesis.
2. Enzyme Inhibition:
The triazole moiety is known for its ability to inhibit specific enzymes. Studies have shown that derivatives of triazole can effectively bind to enzyme active sites, thereby blocking substrate access and inhibiting enzymatic reactions critical for pathogen survival.
3. Anticancer Potential:
Some studies suggest that compounds containing thiadiazole and triazole rings may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves interference with DNA replication processes or induction of apoptosis in cancer cells.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized derivatives:
- Compound A (similar structure) showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli.
- Compound B (N-sulfonamide derivative) demonstrated enhanced activity with an MIC of 16 µg/mL against Staphylococcus aureus.
Case Study 2: Enzyme Inhibition
A study assessed the inhibitory effects on dihydropteroate synthase:
- The compound exhibited an IC50 value of 25 µM, indicating potent enzyme inhibition compared to standard sulfonamides which showed IC50 values above 50 µM.
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its hybrid architecture, distinguishing it from structurally related sulfonamides and triazole derivatives. Key comparisons include:
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
Key Findings :
- The piperazine-linked thiadiazole sulfonamide (Compound 9) demonstrates M1 receptor selectivity , attributed to its ability to occupy a hydrophobic subpocket in the M1 receptor . The target compound’s triazole-pyridine group may sterically hinder binding to M4, but experimental validation is required.
- The oxadiazole analog in exhibits potent BChE inhibition , suggesting that heterocycle choice (thiadiazole vs. oxadiazole) dictates target specificity .
Pharmacokinetic and Physicochemical Properties
While explicit data for the target compound is unavailable, inferences can be drawn from analogs:
- Solubility : The triazole-pyridine moiety may reduce aqueous solubility compared to piperazine-containing analogs (), which benefit from the basic piperazine nitrogen .
- Metabolic Stability : The rigid triazole linker could enhance metabolic stability relative to ester- or amide-containing derivatives (e.g., ’s acrylamide), which are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
